2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide
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Description
The compound “2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide” is a chemical substance with a complex structure . It contains several functional groups including a morpholine ring, a pyrrole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The morpholine ring provides a polar, basic character to the molecule, while the pyrrole ring is a heterocyclic aromatic ring . The acetamide group also contributes to the polarity of the molecule .Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis and characterization of compounds related to 2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide highlight its potential applications in various fields of scientific research. While direct studies on this specific compound may not be extensively documented, research on similar morpholine and chlorophenyl derivatives provides valuable insights into the synthesis methodologies, structural characterizations, and potential biological activities of such chemicals.
Insecticidal and Antifungal Properties
Pyridine derivatives, including those with morpholine and chlorophenyl groups, have been investigated for their insecticidal and antifungal activities. A study by Bakhite et al. (2014) synthesized several pyridine derivatives and tested their insecticidal efficacy against the cowpea aphid, revealing that some compounds exhibited significant activity, suggesting potential agricultural applications for related compounds (Bakhite et al., 2014). Additionally, Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, underscoring the relevance of morpholine derivatives in developing new antifungal treatments (Bardiot et al., 2015).
Pharmacological Potential
Research on similar structures has also indicated potential pharmacological applications. For example, the discovery of specific acetamide derivatives as σ1 receptor ligands with antinociceptive effects points towards the relevance of such compounds in developing pain management therapies. Navarrete-Vázquez et al. (2016) synthesized a compound with significant σ1 receptor affinity, demonstrating efficacy in reducing nociception in preclinical models, hinting at the therapeutic potential of related compounds in treating inflammatory pain (Navarrete-Vázquez et al., 2016).
Structural Studies and Material Science Applications
Structural studies of compounds with morpholine and chlorophenyl units have facilitated understanding their molecular configurations and interactions. For instance, the crystal structure analysis of the morpholine fungicide dimethomorph by Kang et al. (2015) provides a foundation for exploring the physical and chemical properties of similar compounds, which could be relevant in material science and chemical engineering applications (Kang et al., 2015).
Properties
IUPAC Name |
2-[1-(3-chloro-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2N3O3/c1-15-13-20(23(30)24(31)27-18-5-3-17(25)4-6-18)16(2)29(15)19-7-8-22(21(26)14-19)28-9-11-32-12-10-28/h3-8,13-14H,9-12H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMIWVWJGJLZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)Cl)C)C(=O)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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